3-Cyanophenylzinc iodide

Catalog No.
S1909825
CAS No.
288309-53-5
M.F
C7H4INZn
M. Wt
294.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyanophenylzinc iodide

CAS Number

288309-53-5

Product Name

3-Cyanophenylzinc iodide

IUPAC Name

benzonitrile;iodozinc(1+)

Molecular Formula

C7H4INZn

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C7H4N.HI.Zn/c8-6-7-4-2-1-3-5-7;;/h1-2,4-5H;1H;/q-1;;+2/p-1

InChI Key

HMBFIVLHOWOJRD-UHFFFAOYSA-M

SMILES

C1=C[C-]=CC(=C1)C#N.[Zn+]I

Canonical SMILES

C1=C[C-]=CC(=C1)C#N.[Zn+]I

Molecular Structure Analysis

The molecule consists of a central zinc atom (Zn) bonded to an iodide ion (I) and a 3-cyanophenyl group (C6H4CN). The zinc atom likely adopts a tetrahedral geometry with the iodide and the three carbon atoms from the phenyl ring occupying the four bonding sites. The cyano group is attached to the third carbon atom of the phenyl ring, giving it the designation "3-cyanophenyl."

A notable aspect of the structure is the polarity. The zinc-carbon bond has some covalent character due to the slight difference in electronegativity between Zn and C. This polarity contributes to the reactivity of the compound, as the carbon atom acts as a nucleophilic center.


Chemical Reactions Analysis

One of the primary applications of 3-cyanophenylzinc iodide is in the Negishi coupling reaction. This reaction allows for the formation of carbon-carbon bonds between an organic halide (RX) and an organozinc compound (R'ZnX) in the presence of a palladium catalyst [].

Balanced chemical equation for the Negishi coupling reaction:

RX + R'ZnX + Pd(0) L_n -> RR' + Pd(II) L_nX_2 (where R and R' are organic groups, X is a halogen, L is a ligand)

Another relevant reaction is the Stille coupling reaction. This reaction uses similar principles to the Negishi coupling but employs organotin reagents (RSnX3) instead of organozinc compounds [].

Synthesis of 5-substituted 2-furaldehydes

-Cyanophenylzinc iodide serves as a key reagent in the synthesis of 5-substituted 2-furaldehydes, a class of organic compounds with potential biological importance [3]. These furan derivatives can be further modified to create complex molecules with interesting biological properties. Palladium catalysts play a crucial role in this reaction scheme, facilitating the coupling of the 3-cyanophenyl group from 3-cyanophenylzinc iodide with a suitable precursor molecule to yield the desired 5-substituted 2-furaldehyde [3].

Source

3-Cyanophenylzinc iodide solut | 497940-50ML | SIGMA-ALDRICH | SLS:

α-Carbonylarylation of Indenes

Another research application of 3-cyanophenylzinc iodide involves its use as a substrate in the di-functionalization of indenes. This reaction leads to the formation of α-carbonyl-alkylarylated indenes, which are valuable intermediates in organic synthesis [3]. The reaction involves the addition of a carbonyl group (C=O) and an alkylaryl group (derived from the 3-cyanophenyl moiety of 3-cyanophenylzinc iodide) to the indene molecule in a single step. Palladium again acts as a catalyst in this transformation [3].

Source

3-Cyanophenylzinc iodide solut | 497940-50ML | SIGMA-ALDRICH | SLS:

Dates

Modify: 2023-08-16

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